molecular formula C16H16N2O3 B5784412 methyl {4-[(benzylamino)carbonyl]phenyl}carbamate

methyl {4-[(benzylamino)carbonyl]phenyl}carbamate

Cat. No. B5784412
M. Wt: 284.31 g/mol
InChI Key: IBMQOPVEYWFUDI-UHFFFAOYSA-N
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Description

Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, also known as MBC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. This compound is known for its ability to inhibit the growth of various microorganisms, making it a promising candidate for use as a pesticide and fungicide. In

Mechanism of Action

The mechanism of action of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate involves the inhibition of microtubule assembly in cells. Microtubules are important structures in cells that are involved in various cellular processes, including cell division. By inhibiting microtubule assembly, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate disrupts the normal functioning of cells, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have anti-tumor and anti-inflammatory effects. However, the exact mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {4-[(benzylamino)carbonyl]phenyl}carbamate in lab experiments is its ability to inhibit microbial growth. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate also has some limitations. For example, it can be toxic to certain types of cells, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on methyl {4-[(benzylamino)carbonyl]phenyl}carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, such as its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, as well as its potential limitations and side effects.
Conclusion:
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, or methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. Its ability to inhibit microbial growth makes it a promising candidate for use as an antibiotic, pesticide, and fungicide. While there are still many unanswered questions about the biochemical and physiological effects of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, there is no doubt that this compound has the potential to make a significant impact in a variety of fields.

Synthesis Methods

Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzoyl chloride with benzylamine to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with methyl chloroformate to form methyl {4-[(benzylamino)carbonyl]phenyl}carbamate. The overall synthesis method is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have antimicrobial properties, making it a promising candidate for use as an antibiotic. In agriculture, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been used as a pesticide and fungicide due to its ability to inhibit the growth of various microorganisms.

properties

IUPAC Name

methyl N-[4-(benzylcarbamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)18-14-9-7-13(8-10-14)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMQOPVEYWFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(benzylcarbamoyl)phenyl]carbamate

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